Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
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Overview
Description
Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a nitrogen-containing heterocyclic compound This compound is known for its unique structural features, which include a fused bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an appropriate alkyne or alkene in the presence of a palladium catalyst. This reaction proceeds through a series of steps including cyclization and hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The raw materials and reagents used are generally cost-effective and readily available, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including analgesic and sedative activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a fused bicyclic ring system and exhibit a range of biological activities.
Uniqueness: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is unique due to its specific structural features and the range of reactions it can undergo.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXHQOEZADSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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